molecular formula C56H92O29 B1670571 Digitonin CAS No. 11024-24-1

Digitonin

Cat. No.: B1670571
CAS No.: 11024-24-1
M. Wt: 1229.3 g/mol
InChI Key: UVYVLBIGDKGWPX-HYSNUDHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Digitonin is a steroidal saponin derived from the foxglove plant, Digitalis purpurea. It is known for its ability to form complexes with cholesterol, making it a valuable tool in biochemical research. This compound is often used as a non-ionic detergent due to its capacity to solubilize lipids and permeabilize cell membranes .

Mechanism of Action

Target of Action

Digitonin, a steroidal saponin, primarily targets cholesterol present in cell membranes . Cholesterol is an essential component of eukaryotic membranes and plays a crucial role in maintaining the integrity and fluidity of membranes.

Mode of Action

This compound interacts with cholesterol to form complexes, leading to the disintegration of the membrane structure . This interaction results in the formation of pores in the cell membranes . The size and number of these pores are influenced by the concentration of this compound . At lower concentrations, small pores are formed that are permeable to low-molecular-weight compounds. As the concentration of this compound increases, the induction period shortens, and larger pores are formed, leading to a rapid increase in the release of intracellular components .

Biochemical Pathways

The interaction of this compound with cholesterol disrupts the structure of cell membranes, affecting their capability to interact with other membrane components . This disruption can lead to changes in various biochemical pathways within the cell.

Pharmacokinetics

It is known that the concentration of this compound in the reaction medium determines its effect on cell membranes . More detailed studies are needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the permeabilization of cell membranes and the release of intracellular components into the reaction medium . This can lead to cell lysis, especially at higher concentrations of this compound . The specific molecular and cellular effects of this compound’s action can vary depending on the cell type and the concentration of this compound used.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the concentration of this compound in the reaction medium plays a crucial role in determining its effect on cell membranes . Additionally, the presence of cholesterol in the cell membranes is essential for this compound’s action

Biochemical Analysis

Biochemical Properties

Digitonin has a high affinity for cholesterol . It forms water-insoluble 1:1 complexes termed digitonides with cholesterol, an essential component of eukaryotic membranes, and other steroids . The aglycone part, digitogenin, is lipophilic, allowing this compound to spontaneously incorporate into the membrane . As a result, the digitonide complexes form and accumulate in the membrane, reducing freely available cholesterol and affecting its capability to interact with other membrane components .

Cellular Effects

This compound interacts with cholesterol, efficiently permeabilizing cholesterol-rich membranes . It causes the formation of pores in biological membranes, allowing non-permeable substrates or proteins to cross the membrane . This property of this compound can be used to selectively lyse cholesterol-rich plasma membranes while keeping low cholesterol membranes intact . It also causes the disintegration of the membrane structure, the formation of pores, and the release of intracellular components in the reaction medium .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cholesterol in the membrane . The lipophilic aglycone digitogenin allows this compound to spontaneously incorporate into the membrane . This results in the formation of digitonide complexes with cholesterol, which accumulate in the membrane . This accumulation reduces the freely available cholesterol and affects its capability to interact with other membrane components .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can be observed over time in laboratory settings . For instance, the selective permeabilization of the plasma membrane by this compound allows for the transport of proteins containing nuclear localization signals into the nucleus . This process can be monitored in real-time, providing insights into the temporal effects of this compound .

Dosage Effects in Animal Models

At low concentrations, this compound induces membrane permeability while keeping the membrane intact . At higher concentrations, it can cause cell lysis .

Metabolic Pathways

It is known that this compound interacts with cholesterol, an essential component of eukaryotic membranes . This interaction affects the availability of cholesterol in the membrane, which could potentially influence various metabolic pathways.

Transport and Distribution

This compound can spontaneously incorporate into the membrane due to the lipophilic nature of its aglycone part, digitogenin . Once in the membrane, it forms complexes with cholesterol, which accumulate in the membrane . This suggests that the distribution of this compound within cells and tissues is closely linked to the presence of cholesterol.

Subcellular Localization

This compound is known to interact with the plasma membrane of cells . It can permeabilize the plasma membrane, allowing for the transport of proteins into the nucleus . Internal membranes, which are poor in cholesterol, are left intact by this compound . This suggests that the subcellular localization of this compound is primarily at the plasma membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions: Digitonin can be extracted from the foxglove plant through a series of steps involving solvent extraction and purification. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction and purification processes. The methods are optimized to maximize yield and purity while minimizing costs. The use of advanced chromatographic techniques and crystallization methods ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Digitonin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized saponins, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

Digitonin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s ability to selectively permeabilize cell membranes without affecting organelle membranes makes it unique among saponins. Its non-ionic nature and cholesterol-binding properties further enhance its utility in biochemical research .

Properties

CAS No.

11024-24-1

Molecular Formula

C56H92O29

Molecular Weight

1229.3 g/mol

IUPAC Name

2-[2-[2-[6-[(6R,9S,13S)-3,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C56H92O29/c1-19-7-10-56(75-17-19)20(2)31-45(85-56)37(67)32-22-6-5-21-11-26(24(61)12-55(21,4)23(22)8-9-54(31,32)3)76-50-42(72)39(69)44(30(16-60)80-50)81-53-48(47(36(66)29(15-59)79-53)83-49-40(70)33(63)25(62)18-74-49)84-52-43(73)46(35(65)28(14-58)78-52)82-51-41(71)38(68)34(64)27(13-57)77-51/h19-53,57-73H,5-18H2,1-4H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54-,55+,56-/m1/s1

InChI Key

UVYVLBIGDKGWPX-HYSNUDHSSA-N

Isomeric SMILES

CC1CC[C@@]2(C(C3C(O2)C(C4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

Appearance

Solid powder

melting_point

446 to 464 °F (Decomposes) (NTP, 1992)

11024-24-1

physical_description

Crystals or white powder. (NTP, 1992)
Solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Forms soapy suspension (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Digitonin;  NSC 23471;  NSC-23471;  NSC23471

Origin of Product

United States
Customer
Q & A

A: [, , , , , , , ] Digitonin exhibits its effects primarily by binding to cholesterol embedded within cell membranes. This interaction leads to the formation of cholesterol-digitonin complexes. In the presence of sufficient cholesterol, these complexes can lead to the formation of pores in the membrane, effectively permeabilizing it []. The specific effects of this compound are highly dependent on its concentration, the cholesterol content of the membrane, and the type of membrane.

A: [, , , , , ] No, the effects of this compound are not uniform across all cellular membranes. The presence and concentration of cholesterol are critical factors determining this compound's action. For example, plasma membranes, typically rich in cholesterol, are more susceptible to this compound permeabilization than intracellular membranes like the endoplasmic reticulum or mitochondrial membranes [, ]. This selectivity makes this compound a valuable tool for studying specific cellular compartments.

A: [] The molecular formula of this compound is C56H92O29, and its molecular weight is 1229.3 g/mol.

A: Several research papers utilize spectroscopic techniques to study this compound's interaction with model membranes, but specific spectroscopic data for this compound itself is not explicitly provided within these texts. Techniques employed include infrared reflection absorption spectroscopy (IRRAS) [, ], fluorescence microscopy [, ], and neutron reflectivity (NR) [].

A: [, , ] this compound's performance and stability can be affected by factors like temperature, pH, and the presence of other chemicals in the solution. For instance, its activity is temperature-dependent, showing faster action at higher temperatures []. Moreover, the presence of certain ions like chloride can influence its interaction with specific proteins, as seen in its effect on the chromophore transfer reaction in chicken iodopsin [].

A: [, , ] While the provided texts do not offer an exhaustive list of incompatibilities, some observations hint at potential issues. For example, this compound can disrupt certain protein-protein interactions, as seen with its effect on tetraspan-integrin complexes []. Researchers should be aware of such potential interactions and carefully control experimental conditions to minimize unforeseen consequences.

A: [, ] While this compound is not typically considered an enzyme, some studies suggest it can influence enzymatic activity. For instance, this compound treatment can stimulate the activity of β-glucan synthases in ryegrass endosperm cells []. It's suggested that this effect might be due to this compound's ability to inhibit the formation of steryl glucosides, thereby indirectly influencing enzyme kinetics [].

A: [, , , , , , ] this compound has found wide applications in biological research, particularly in:

  • Cell Permeabilization: Its ability to selectively permeabilize plasma membranes makes it invaluable for studying intracellular processes, signal transduction pathways, and calcium signaling [, , ].
  • Subcellular Fractionation: this compound is used to isolate and study specific cellular compartments, like mitochondria or chloroplasts, based on their differential cholesterol content [, , , ].
  • Drug Delivery: Its potential to enhance drug uptake into cells is being explored for developing novel drug delivery systems [].

ANone: The provided scientific research does not delve into the computational chemistry and modeling of this compound.

ANone: The research papers provided do not delve into detailed SAR studies of this compound.

A: [] Research has explored modifying this compound to enhance its properties. For instance, creating this compound derivatives with increased water solubility has been achieved by modifying its hydroxyl groups []. These modifications aim to improve its applicability in various research settings.

ANone: The provided research papers primarily focus on the biological and biochemical aspects of this compound and do not cover SHE regulations related to its handling and use.

ANone: While these aspects are crucial for understanding a compound's therapeutic potential, the provided research articles primarily focus on this compound's use as a research tool in biological systems. Therefore, information related to these aspects is not discussed in the provided texts.

A: [] The use of this compound in biological research dates back several decades. Initially recognized for its ability to precipitate cholesterol, this compound became instrumental in early studies investigating membrane structure and function. Over time, its applications expanded to various research areas, including cell biology, biochemistry, and plant physiology.

A: [, , , ] The diverse applications of this compound highlight its value across multiple scientific disciplines. Its use in plant research to study photosynthesis [, ], in drug delivery research to enhance drug uptake [], and in analytical biochemistry for membrane protein solubilization [] exemplifies its cross-disciplinary relevance. Furthermore, its ability to be used in conjunction with various other techniques like electron microscopy, chromatography, and electrophoresis has led to a more comprehensive understanding of complex biological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.